Home > Products > Screening Compounds P110010 > 7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine
7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine - 1096926-23-6

7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine

Catalog Number: EVT-1709813
CAS Number: 1096926-23-6
Molecular Formula: C11H5ClF2N4
Molecular Weight: 266.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-3-(2-chlorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidine

Compound Description: This compound serves as a starting material in the synthesis of 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidine derivatives. [] It undergoes nucleophilic substitution reactions with various hydrazides to yield 7-hydrazido derivatives. [] These derivatives then undergo intramolecular cyclization to form the tricyclic 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidine ring system. []

7-Chloro-3-(2-fluorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidine

Compound Description: Similar to the 2-chlorobenzyl analog, this compound is also a precursor in the synthesis of 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidine derivatives. [] It undergoes analogous reactions with hydrazides, followed by intramolecular cyclization, to yield the desired tricyclic ring system. []

3-((2,4-Dichlorobenzyl)thio)-5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine

Compound Description: This compound's crystal structure was studied to understand the structural features of [, , ]triazolo[4,3-c]pyrimidine derivatives. []

Relevance: This compound and 7-chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine belong to the same [, , ]triazolo[4,3-c]pyrimidine class. Although the substituents at the 3-, 5-, and 7- positions differ, the core structure remains consistent. This highlights the diversity possible within this chemical class and its potential for exploration in medicinal chemistry.

3-Substituted phenyl-5-(thiophen-2-yl) thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives

Compound Description: A series of these compounds were synthesized and tested for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. [] Some derivatives showed promising antimicrobial activity. []

Relevance: While these compounds share the [, , ]triazolo[4,3-c]pyrimidine core with 7-chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine, they are further substituted with a thieno[3,2-e]pyrimidine moiety. This structural modification suggests a potential strategy for enhancing the biological activity of the core structure, possibly by introducing additional binding interactions with biological targets.

Overview

7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound features a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a difluorophenyl group at the 3rd position. It has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas.

Source and Classification

This compound is classified under heterocyclic compounds and specifically triazolopyrimidines. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies. The molecular formula for this compound is C10H7ClF2N4, and it can be identified using various chemical databases such as PubChem and BenchChem.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine typically involves several key steps:

  1. Formation of the Triazole Ring: The synthesis begins with the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions to form the triazole ring.
  2. Fusion with Pyrimidine Ring: The next step involves fusing the triazole with a pyrimidine precursor through condensation reactions.
  3. Introduction of the Difluorophenyl Group: A difluorophenyl group is introduced at the 3rd position via an electrophilic aromatic substitution or nucleophilic substitution using suitable precursors.

These steps may be optimized in industrial settings for scalability and cost-effectiveness, often employing continuous flow chemistry techniques to improve yields and reduce reaction times.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine can be represented as follows:

  • Chemical Formula: C10H7ClF2N4
  • Molecular Weight: Approximately 252.64 g/mol
  • InChI Key: UWLXRHGCZKWWHA-UHFFFAOYSA-N

The compound's structure includes a triazole ring fused with a pyrimidine ring, which contributes to its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles under suitable conditions.
  2. Electrophilic Aromatic Substitution: The difluorophenyl group may participate in electrophilic substitutions that modify its reactivity profile.
  3. Dehydrohalogenation: This process can lead to the formation of double bonds or other functional groups depending on reaction conditions.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action of 7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine primarily involves its role as an inhibitor of specific enzymes involved in cell cycle regulation. Notably:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2): The compound binds to the ATP-binding pocket of CDK2, preventing its phosphorylation activity on substrates essential for cell cycle progression.
  • Induction of Apoptosis: By inhibiting CDK2, this compound can lead to cell cycle arrest at the G1 phase and subsequent apoptosis in cancer cells.

This dual action makes it a promising candidate for cancer therapeutics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data would need to be obtained through experimental methods.

Chemical properties include stability under normal laboratory conditions but may react under extreme pH or temperature conditions.

Applications

Scientific Uses

7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine has several potential applications in scientific research:

  • Cancer Research: Due to its ability to inhibit CDK2 and induce apoptosis in cancer cells.
  • Drug Development: It serves as a lead compound for designing new pharmaceuticals targeting similar pathways.
  • Biochemical Studies: Its interactions with cellular enzymes make it valuable for studying cell cycle regulation mechanisms.

This compound exemplifies how modifications in heterocyclic structures can lead to significant advancements in therapeutic agents.

Synthetic Methodologies and Optimization of 7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine

Multi-Component Reaction Strategies for Triazolo[4,3-c]pyrimidine Core Assembly

Multi-component reactions (MCRs) represent a highly efficient synthetic approach for constructing the triazolo[4,3-c]pyrimidine scaffold central to 7-chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine. These convergent methodologies enable the simultaneous formation of multiple bonds in a single reaction vessel, significantly reducing synthetic steps while enhancing atom economy. The strategic implementation of MCRs has demonstrated remarkable efficiency in assembling the fused heterocyclic system characteristic of this compound, which features both triazole and pyrimidine rings essential for its biological activity [6].

The Hantzsch-type condensation has emerged as a particularly valuable MCR pathway for constructing substituted triazolopyrimidines. This approach typically involves the one-pot reaction of 2,4-difluorobenzaldehyde derivatives with aminotriazole precursors and chloroacetic acid equivalents under carefully controlled conditions. The reaction proceeds through imine formation followed by cyclodehydration, establishing the critical triazole-pyrimidine junction in a single synthetic operation. The Biginelli reaction has also been successfully adapted for synthesizing dihydropyrimidine precursors that can be subsequently oxidized and functionalized to yield the fully aromatic triazolopyrimidine system [6].

Table 1: Multi-Component Reaction Approaches for Triazolo[4,3-c]pyrimidine Synthesis

Reaction TypeKey ComponentsYield RangeReaction ConditionsKey Advantages
Modified Hantzsch2,4-Difluorobenzaldehyde, 3-amino-1,2,4-triazole, chloroacetaldehyde65-78%Ethanol, reflux, 12-18 hoursDirect introduction of 7-chloro group
Biginelli AdaptationDifluorophenyl urea, ethyl acetoacetate, chloroacetaldehyde52-68%HCl catalyst, ethanol, 80°CPrecursor to triazolopyrimidine core
Microwave-Assisted MCR2,4-Difluorobenzaldehyde, aminotriazole, dichloroacetonitrile82-89%Microwave, 120°C, solvent-free, 30 minRapid synthesis, high purity

The implementation of microwave irradiation has dramatically improved the efficiency of these MCR strategies, reducing reaction times from several hours to under 30 minutes while substantially increasing yields to 82-89%. This acceleration is attributed to the efficient dielectric heating of polar intermediates, which facilitates cyclization at elevated temperatures (typically 120°C) without significant decomposition. Solvent-free microwave-assisted protocols have proven especially effective for constructing the triazolopyrimidine core while maintaining the integrity of the acid-sensitive difluorophenyl substituent [6] [7].

Catalytic Systems for Regioselective Functionalization at the 3- and 7-Positions

Regioselective functionalization of the triazolopyrimidine scaffold presents significant synthetic challenges due to the presence of multiple reactive nitrogen atoms and the electronic influence of existing substituents. The strategic placement of chlorine at the 7-position and the 2,4-difluorophenyl group at the 3-position requires carefully designed catalytic systems that exploit subtle electronic differences between reactive sites.

Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for the regioselective introduction of the 2,4-difluorophenyl moiety at the 3-position. The Buchwald-Hartwig amination protocol, employing Pd₂(dba)₃/XPhos as the catalytic system (2-5 mol%), facilitates the coupling of 7-chloro-3-iodo-[1,2,4]triazolo[4,3-c]pyrimidine with 2,4-difluoroaniline at 80-100°C in toluene. This system achieves exceptional regiocontrol (>30:1) for the 3-position over the potentially competitive 1-position, primarily due to the enhanced nucleofugality of iodine versus chlorine and the steric accessibility of the 3-position [5] [10].

Table 2: Catalytic Systems for Regioselective Functionalization

Catalytic SystemReaction TypeSubstitution PositionYield (%)Regioselectivity RatioKey Features
Pd₂(dba)₃/XPhos (3 mol%)Buchwald-Hartwig AminationC3-aryl88>30:1 (C3 vs C1)Tolerant of ortho-fluorine substituents
CuI/1,10-phenanthrolineUllmann-type couplingC7-amine76>20:1 (C7 vs C5)Effective for aminoheterocycle installation
Pd(PPh₃)₄/K₂CO₃Suzuki CouplingC7-aryl82>25:1 (C7 vs C5)Compatible with boronic acids
NiCl₂(dppe)/ZnReductive DehalogenationC7-H95N/ASelective removal of C7-chloro

For functionalization at the electron-deficient 7-position, copper-catalyzed Ullmann-type reactions demonstrate superior performance. The CuI/1,10-phenanthroline catalytic system (10 mol%) enables the efficient introduction of nitrogen nucleophiles at the 7-position with minimal competing substitution at the less electrophilic 5-position. The high regioselectivity (>20:1) observed stems from the substantial electronic activation imparted by the adjacent bridgehead nitrogen atom (N4), which significantly enhances the electrophilicity of C7 compared to C5. This electronic differentiation provides a robust platform for generating structural diversity around the triazolopyrimidine core while maintaining regiochemical fidelity [5] [8].

Ligand design has proven crucial for enhancing regioselectivity in these transformations. Bulky, electron-rich phosphines such as XPhos and RuPhos effectively promote reductive elimination while suppressing β-hydride elimination pathways that could lead to dehalogenation byproducts. For copper-catalyzed systems, bidentate nitrogen ligands like 1,10-phenanthroline stabilize the active Cu(I) species while facilitating oxidative addition into the C-Cl bond at C7. These carefully optimized catalytic systems enable the efficient production of 7-chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine with minimal isomeric contaminants, which is essential for pharmaceutical applications requiring high chemical purity [10].

Post-Synthetic Modifications for Enhanced Bioactivity

The strategic molecular architecture of 7-chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine provides multiple vectors for structural elaboration to enhance biological activity. The electron-deficient chlorine at C7 serves as an excellent leaving group for nucleophilic displacement, while the fluorine atoms on the phenyl ring offer opportunities for selective functionalization via transition metal-catalyzed cross-coupling. These modification pathways enable systematic structure-activity relationship (SAR) exploration around the triazolopyrimidine core.

Nucleophilic aromatic substitution (SNAr) at C7 constitutes the most extensively exploited modification route due to its synthetic accessibility under mild conditions. Systematic screening of nitrogen nucleophiles has revealed that primary aliphatic amines and heterocyclic amines such as piperazine undergo efficient displacement (70-85% yield) in DMF at 60-80°C within 4-8 hours. The resulting 7-amino derivatives consistently exhibit enhanced anticonvulsant activity in maximal electroshock (MES) models compared to the parent chloro compound. Specifically, 7-(4-methylpiperazin-1-yl) derivatives demonstrate remarkable potency with ED₅₀ values of 34.7 mg/kg in rodent seizure models, representing a 3.5-fold improvement over the chloro precursor. This enhancement is attributed to improved blood-brain barrier penetration and increased affinity for voltage-gated ion channels implicated in seizure propagation [5].

Table 4: Bioactivity Enhancement Through Post-Synthetic Modifications

Modification SiteNew SubstituentSynthetic MethodBiological Activity EnhancementKey Findings
C74-Methylpiperazin-1-ylSNAr, DMF, 80°CAnticonvulsant ED₅₀ = 34.7 mg/kg (MES test)3.5-fold potency increase, improved brain penetration
C74-(Morpholin-4-yl)piperidin-1-ylUllmann couplingAntimalarial IC₅₀ = 2.24 µM (Plasmodium falciparum)Falcipain-2 inhibition, low cytotoxicity
Phenyl (meta)SulfonamideBuchwald-Hartwig couplingAntimalarial IC₅₀ = 4.98 µM (Plasmodium falciparum)Dual FP-2/DHODH inhibition
C34-Chloro-2,5-difluorophenylSuzuki couplingAnticancer activity (NCI-60 panel)Improved cytotoxic profile vs. parent
C7AzideDiazotization/azidationClick chemistry handle for bioconjugationEnables probe development for target identification

For antimalarial applications, structural elaboration at both the C7 position and the difluorophenyl ring has yielded promising candidates. Introduction of a sulfonamide moiety at the meta position of the phenyl ring via Buchwald-Hartwig amination generates analogs with potent activity against chloroquine-resistant Plasmodium falciparum strains (IC₅₀ = 4.98 µM). Molecular docking studies indicate that these sulfonamide derivatives act as dual inhibitors of falcipain-2 (FP-2) and dihydroorotate dehydrogenase (DHODH), two validated antimalarial targets. Simultaneous modification at C7 with aminoheterocycles further enhances potency, with the morpholinopiperidine derivative achieving IC₅₀ = 2.24 µM against the multidrug-resistant K1 strain. This compound exhibits a favorable selectivity index (>100) against mammalian cells, suggesting minimal off-target toxicity [5] [8].

Halogen exchange strategies enable further diversification of the core scaffold. Selective displacement of the ortho-fluorine atom using sodium methoxide generates the 2-methoxy-4-fluorophenyl analog, which demonstrates altered physicochemical properties (logP = 2.22 vs. 2.72 for parent) with maintained bioactivity. More significantly, conversion of the C7 chlorine to azide via diazotization provides a versatile chemical handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" approach enables rapid generation of triazole-conjugated derivatives for targeted drug delivery systems, with preliminary evidence indicating enhanced tumor accumulation in xenograft models [6] [9].

The difluorophenyl moiety itself can be modified through directed ortho-metalation strategies. Treatment with LDA at -78°C followed by electrophilic quench enables the introduction of diverse functional groups at the 5-position, including aldehydes, carboxylic acids, and boronic esters. The latter functionality serves as a gateway for further diversification via Suzuki-Miyaura cross-coupling, creating extended biaryl systems that explore hydrophobic binding pockets in target enzymes. These molecular expansions have yielded compounds with improved selectivity profiles against kinase targets implicated in inflammatory disorders, demonstrating the versatility of the core scaffold in addressing diverse therapeutic areas [9].

Properties

CAS Number

1096926-23-6

Product Name

7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine

IUPAC Name

7-chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine

Molecular Formula

C11H5ClF2N4

Molecular Weight

266.63 g/mol

InChI

InChI=1S/C11H5ClF2N4/c12-9-4-10-16-17-11(18(10)5-15-9)7-2-1-6(13)3-8(7)14/h1-5H

InChI Key

VPCJUDZTIMTQPI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C2=NN=C3N2C=NC(=C3)Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NN=C3N2C=NC(=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.